molecular formula C9H14O3 B2738013 methyl 3-(oxan-4-yl)prop-2-enoate CAS No. 1334681-29-6

methyl 3-(oxan-4-yl)prop-2-enoate

Cat. No.: B2738013
CAS No.: 1334681-29-6
M. Wt: 170.208
InChI Key: XANRQHDDIFUULR-NSCUHMNNSA-N
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Description

. This compound is commonly used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(oxan-4-yl)prop-2-enoate typically involves the esterification of 2-Propenoic acid with 3-(tetrahydro-2H-pyran-4-yl) methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(oxan-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

methyl 3-(oxan-4-yl)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of coatings and adhesives, where the compound forms strong, durable bonds. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methacrylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, methyl ester: Similar in structure but with a methacrylic acid backbone.

Uniqueness

methyl 3-(oxan-4-yl)prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical properties such as reactivity and stability. This makes it particularly suitable for applications in polymer chemistry and materials science, where precise control over chemical properties is essential.

Properties

IUPAC Name

methyl (E)-3-(oxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRQHDDIFUULR-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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